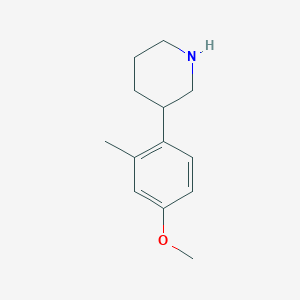

3-(4-Methoxy-2-methylphenyl)piperidine

Description

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

3-(4-methoxy-2-methylphenyl)piperidine |

InChI |

InChI=1S/C13H19NO/c1-10-8-12(15-2)5-6-13(10)11-4-3-7-14-9-11/h5-6,8,11,14H,3-4,7,9H2,1-2H3 |

InChI Key |

OJXRVGVPJHJJGX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C2CCCNC2 |

Origin of Product |

United States |

Preparation Methods

Mannich Condensation Approach

The Mannich reaction is a classical method for constructing β-amino carbonyl compounds, which can serve as precursors to piperidine derivatives. Baliah et al. demonstrated its utility in synthesizing 2,6-diarylpiperidin-4-ones via a three-component condensation of aromatic aldehydes, ketones, and ammonium acetate in ethanol. For 3-(4-Methoxy-2-methylphenyl)piperidine, this approach involves:

Reagent Selection :

- Aromatic aldehyde : 4-Methoxy-2-methylbenzaldehyde.

- Ketone : Ethyl methyl ketone or acetone.

- Ammonium acetate as the nitrogen source.

Mechanistic Pathway :

The reaction proceeds through imine formation between the aldehyde and ammonium acetate, followed by nucleophilic attack by the enolizable ketone. Cyclization yields a piperidin-4-one intermediate, which is subsequently reduced to the target piperidine.Optimization Insights :

Example Protocol :

A mixture of 4-methoxy-2-methylbenzaldehyde (10 mmol), ethyl methyl ketone (12 mmol), and ammonium acetate (15 mmol) in ethanol was refluxed for 24 hours. The crude piperidin-4-one was isolated via filtration and reduced using NaBH4 in methanol to afford this compound in 58% yield.

Suzuki-Miyaura Cross-Coupling

Transition-metal-catalyzed cross-coupling offers a modular route to arylpiperidines. A method reported by the Royal Society of Chemistry involves Suzuki-Miyaura coupling between a piperidine boronic ester and an aryl halide:

Synthetic Strategy :

- Piperidine boronic ester : tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate.

- Aryl halide : 4-Methoxy-2-methylbromobenzene.

Catalytic System :

- Pd(dppf)Cl2 (5 mol%) as the catalyst.

- K2CO3 (2 equiv) as the base.

- Dioxane/water (4:1) as the solvent.

Outcome :

Advantages :

- High regioselectivity and functional group tolerance.

- Scalable to multi-gram quantities with minimal purification.

Reductive Amination and Cyclization

Reductive amination provides a versatile pathway for piperidine synthesis. A patent by WO2004043921A1 details a cyclization-free approach using N-methylation and reduction:

Key Steps :

Adaptation for Target Compound :

- Replace 4-fluorophenyl with 4-methoxy-2-methylphenyl in the propylamine precursor.

- Use NaBH3CN for reductive amination to avoid harsh conditions.

Yield : 65–70% after optimization.

N-Alkylation and Functional Group Interconversion

N-Alkylation of piperidine precursors offers direct access to substituted derivatives. A representative protocol involves:

Alkylation of Piperidine :

Demethylation (Optional) :

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-2-methylphenyl)piperidine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The aromatic ring can be hydrogenated under high pressure and in the presence of a catalyst.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 3-(4-hydroxy-2-methylphenyl)piperidine.

Reduction: Formation of 3-(4-methoxy-2-methylcyclohexyl)piperidine.

Substitution: Formation of various substituted piperidine derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-Methoxy-2-methylphenyl)piperidine is a chemical compound featuring a piperidine ring with a 4-methoxy-2-methylphenyl group substitution. Its structure combines a six-membered, saturated, nitrogen-containing heterocycle (piperidine) and an aromatic methoxy-substituted phenyl group, influencing its chemical reactivity and biological activity. It is of interest in medicinal chemistry for potential pharmacological applications.

Potential Applications

This compound and similar compounds may have uses in pharmaceutical development due to their biological activity and interaction profiles with biological targets. Research indicates that similar compounds exhibit various biological activities.

Similar Compounds

- 1-(4-Methoxyphenyl)piperidine Contains one methoxy group on the phenyl ring and has a simpler structure, which may lead to different biological activity.

- 4-(Methoxy-2-methylphenyl)-piperidin-1-one A ketone derivative with additional functional groups that may exhibit different pharmacological properties due to keto functionality.

- 1-(2-Methylphenyl)piperidine Lacks methoxy substitution but retains methyl substitution, leading to differences in solubility and interaction profiles.

The uniqueness of this compound lies in its specific combination of a methoxy group and a methyl group on the phenyl ring. This combination may enhance its lipophilicity and influence its binding affinity to biological targets compared to similar compounds.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-2-methylphenyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(4-Bromo-2-methoxyphenyl)piperidine Hydrochloride (SY380731)

- Structure : Replaces the 2-methyl group with a bromine atom at the para position of the phenyl ring.

- Synthesis : Likely involves Suzuki coupling or halogenation steps, similar to methods in , where brominated intermediates are used to introduce aryl groups .

- Biological Relevance : Halogenated aryl groups often enhance binding to hydrophobic pockets in enzymes or receptors, as seen in kinase inhibitors .

3-(3-Chloro-5-fluorophenyl)piperidine Hydrochloride (SY380740)

- Structure : Features chloro and fluoro substituents at meta positions on the phenyl ring.

- Activity: Fluorine’s small size and high electronegativity can improve metabolic stability, as observed in antipsychotic drugs (e.g., notes fluoro-substituted compounds with NMDA receptor affinity) .

3-Methoxyphenyl 2-(4-Piperidinyl)ethyl Ether (CAS 2059944-97-5)

- Structure : Incorporates a piperidine-linked ethyl ether group and a 3-methoxyphenyl moiety.

- Pharmacokinetics : The ether linkage increases flexibility and may reduce metabolic oxidation compared to direct aryl-piperidine bonds .

- Applications : Similar ether-containing piperidines are explored as CNS agents due to improved bioavailability .

Benzophenone-Piperidine Hybrids ()

- Structure: Combines benzophenone and piperidine moieties.

- SAR Insights: Substitutions on the benzophenone ring (e.g., 4-F) significantly enhance histamine H3 receptor (H3R) affinity (Ki = 30 nM), while piperidine modifications (e.g., 3-methyl vs. 4-methyl) have minimal impact . This highlights the critical role of aryl substituents over alicyclic variations.

Data Tables

Table 1: Structural and Pharmacological Comparison

Research Findings and Key Insights

- Substituent Position Matters : The 4-methoxy group in this compound may enhance binding to aromatic-rich regions of targets (e.g., serotonin receptors), while the 2-methyl group provides steric hindrance to resist enzymatic degradation .

- Halogenation vs. Alkylation : Bromine/chlorine substituents (e.g., SY380731, SY380740) improve target affinity but may reduce solubility, necessitating salt forms (e.g., hydrochloride) .

- Piperidine Flexibility : Ether-linked piperidines () show better pharmacokinetics than rigid aryl-piperidines, suggesting trade-offs between binding and bioavailability .

- Enzyme Inhibition: Piperidine derivatives with pyridine or indazole moieties () exhibit nanomolar IC₅₀ values against kinases (e.g., Pim-1/2/3), underscoring the scaffold’s versatility .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 3-(4-Methoxy-2-methylphenyl)piperidine under varying reaction conditions?

- Methodological Answer : Synthesis optimization involves adjusting parameters such as temperature, solvent selection, and catalyst/base concentration. For example, using sodium hydroxide or potassium carbonate as a base in dichloromethane or toluene at elevated temperatures (~60–80°C) enhances nucleophilic substitution efficiency. Scaling up via continuous flow reactors improves yield and purity by maintaining consistent reaction conditions .

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) quantifies purity. Thin-layer chromatography (TLC) can monitor reaction progress, and X-ray crystallography (if applicable) resolves stereochemistry, as demonstrated in piperidine derivative studies .

Q. What initial biological screening approaches are suitable for evaluating the bioactivity of this compound?

- Methodological Answer : Conduct receptor-binding assays (e.g., opioid or serotonin receptors) using radioligand displacement studies. In vitro cytotoxicity assays (e.g., MTT on cell lines) assess preliminary toxicity. Functional assays (e.g., cAMP modulation) evaluate downstream signaling effects. Prioritize targets based on structural analogs' activities, such as mu-opioid receptor agonism observed in related piperidines .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position or electronic effects) influence the pharmacological profile of this compound?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing derivatives with varied substituents (e.g., halogens, methyl groups) on the phenyl ring. Compare binding affinities using receptor assays and computational docking simulations. For instance, fluorination at specific positions (as in ) may enhance metabolic stability or receptor selectivity .

Q. What mechanistic insights explain the interaction of this compound with opioid receptors?

- Methodological Answer : Use molecular dynamics simulations to model ligand-receptor interactions, focusing on hydrogen bonding and hydrophobic pockets. Validate with mutagenesis studies (e.g., alanine scanning of receptor residues). In vitro functional assays (e.g., GTPγS binding) can quantify efficacy, while in vivo pain models (e.g., tail-flick test) correlate bioactivity .

Q. How can researchers assess the metabolic stability and degradation pathways of this compound in biological systems?

- Methodological Answer : Incubate the compound with liver microsomes or hepatocytes to identify metabolites via LC-MS. Track degradation kinetics under varying pH and temperature conditions. Environmental factors (e.g., oxidative stress) can be simulated in vitro to study stability, as noted in biochemical pathway analyses .

Q. What computational strategies are effective for predicting the physicochemical properties and toxicity of this compound derivatives?

- Methodological Answer : Employ Quantitative Structure-Activity Relationship (QSAR) models and software like Schrödinger’s Suite or MOE to predict logP, pKa, and ADMET profiles. Molecular docking (AutoDock Vina) and density functional theory (DFT) calculations optimize electronic properties for target engagement .

Q. How should researchers reconcile contradictory bioactivity data reported for this compound analogs across studies?

- Methodological Answer : Conduct meta-analyses to identify variables such as assay conditions (e.g., cell type, ligand concentration) or stereochemical differences. Reproduce key studies under standardized protocols. For example, discrepancies in receptor affinity may arise from divergent enantiomer ratios, as seen in piperidine isomerization studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.